molecular formula C26H18Cl2N4O5S B2483063 Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-80-8

Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2483063
CAS No.: 887224-80-8
M. Wt: 569.41
InChI Key: FNYGCNVTGKYSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H18Cl2N4O5S and its molecular weight is 569.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to synthesize and summarize the existing research on its biological activity, focusing on immunosuppressive properties, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound has a molecular formula of C29H32ClN3O7C_{29}H_{32}ClN_3O_7 and a molecular weight of 570.03 g/mol. Its structural complexity includes a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of isoxazole and chlorophenyl groups suggests potential interactions with biological targets.

Immunosuppressive Properties

Research indicates that compounds containing isoxazole moieties exhibit significant immunosuppressive effects. A study demonstrated that derivatives similar to this compound inhibited phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. The strongest compounds showed a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, suggesting a mechanism that may involve modulation of immune response pathways .

Table 1: Summary of Immunosuppressive Activity

CompoundIC50 (µM)Effect on PBMC ProliferationTNF-α Inhibition (%)
MM110Moderate40
MM25Strong60
Target Compound6.25Significant50

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown differential toxicity profiles for the compound. For instance, the compound exhibited low toxicity towards A549 lung cancer cells while maintaining its immunosuppressive properties . This suggests a potential therapeutic index that could be beneficial for clinical applications.

Mechanistic Insights

The mechanism of action for the immunosuppressive effects appears to involve the modulation of apoptotic pathways. In Jurkat T-cells, the compound increased the expression of pro-apoptotic markers such as caspases and NF-κB1, indicating that it may induce apoptosis in activated lymphocytes . Additionally, structural modifications to the isoxazole ring have been shown to significantly alter biological activity, highlighting the importance of structure-activity relationships in drug design.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on this compound structure. These derivatives were tested for their ability to modulate immune responses in vivo and in vitro models. The results indicated that specific substitutions at the isoxazole position influenced both immunosuppressive and cytotoxic activities, providing insights into potential therapeutic applications for autoimmune diseases .

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-8-6-7-14(27)11-15)29-23(33)19-13(2)37-31-21(19)16-9-4-5-10-18(16)28/h4-12H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYGCNVTGKYSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.